molecular formula C26H17FO6 B11159585 7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one

7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one

Cat. No.: B11159585
M. Wt: 444.4 g/mol
InChI Key: SYPZAJRWSFBANN-UHFFFAOYSA-N
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Description

7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 7-methoxy-4-chloro-2H-chromen-2-one with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl and methoxy substituents enhance its stability and bioactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H17FO6

Molecular Weight

444.4 g/mol

IUPAC Name

7-[(2-fluorophenyl)methoxy]-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one

InChI

InChI=1S/C26H17FO6/c1-30-17-8-9-19-20(13-25(28)32-24(19)11-17)21-10-15-6-7-18(12-23(15)33-26(21)29)31-14-16-4-2-3-5-22(16)27/h2-13H,14H2,1H3

InChI Key

SYPZAJRWSFBANN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)OCC5=CC=CC=C5F)OC3=O

Origin of Product

United States

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